molecular formula C11H8ClF3N2O B1397465 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol CAS No. 1033586-27-4

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Cat. No.: B1397465
CAS No.: 1033586-27-4
M. Wt: 276.64 g/mol
InChI Key: LASBHUPJOFCEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol typically involves the reaction of 2-chlorobenzaldehyde with trifluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol: can be compared with other pyrazole derivatives such as:

Uniqueness

The presence of both the chloro-phenyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions

Properties

IUPAC Name

[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c12-8-3-1-2-4-9(8)17-7(6-18)5-10(16-17)11(13,14)15/h1-5,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASBHUPJOFCEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 500 mL flask was weighed 3.84 g (12.6 mmol) of 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester and 50 mL of anhydrous THF. The solution was cooled to approximately −10° C. in an ice-methanol bath and 1.0 M DIBAL-H in THF was added (50 mL). The reaction was allowed to warm to room temperature over 30 minutes and remained at room temperature for another 1 h. The reaction was concentrated in vacuo to remove THF then was washed into a separatory funnel with ethyl acetate and saturated sodium potassium tartrate. The ethyl acetate was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude [2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol was recovered as a colorless oil, yield: 3.54 g; 1H NMR (400 MHz, CDCl3): δ 7.33-7.50 (m, 4H), 6.64 (s, 1H), 4.45 (s, 2H); MS (ES): 277 [M+H]+.
Name
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Reactant of Route 2
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Reactant of Route 3
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.